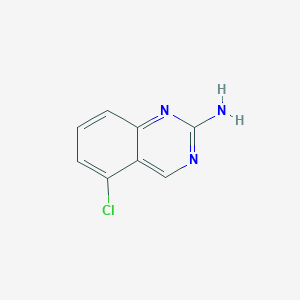

2-Amino-5-chloroquinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-chloroquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-5-chloroquinazoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, supported by various studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by its quinazoline core, which is known for its pharmacological versatility. The compound can be synthesized through various methods, including cyclization reactions involving substituted anilines and chloroacetic acid derivatives. The synthesis typically involves:

- Formation of the Quinazoline Ring : This can be achieved via the condensation of anthranilic acid derivatives with carbonyl compounds.

- Chlorination : The introduction of chlorine at the 5-position can be performed using chlorinating agents such as phosphorus oxychloride.

Biological Activities

The biological activities of this compound span several therapeutic areas, including:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other cancers such as colon and breast cancer .

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent. In vitro tests revealed effectiveness against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis .

- Antiparasitic Effects : Research indicates that quinazoline derivatives possess antiparasitic properties, particularly against protozoan parasites like Giardia intestinalis and Entamoeba histolytica. These findings suggest potential applications in treating parasitic infections .

1. Anticancer Activity

A comprehensive study evaluated the anticancer effects of various quinazoline derivatives, including this compound. The results highlighted:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-H522 (Lung) | 0.06 | Inhibition of Aurora kinases |

| This compound | MCF7 (Breast) | 0.1 | Induction of apoptosis |

| This compound | HT29 (Colon) | 0.25 | Cell cycle arrest |

These findings underscore its potential as a lead compound for further development in oncology.

2. Antimicrobial Studies

In another study focusing on antimicrobial activity, the following results were observed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while effective against certain strains, further optimization may be necessary to enhance potency against resistant strains .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of various kinases involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Processes : Its antimicrobial action may involve interference with bacterial DNA replication or cell wall synthesis.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

2-Amino-5-chloroquinazoline has been investigated for its anticancer properties. Studies show that derivatives of quinazoline can inhibit specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and Cdc2-like kinases (Clk) . For instance, a series of quinazoline derivatives demonstrated potent activity against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) .

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria . This property makes it a candidate for developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Effects

Quinazoline compounds have also been explored for their anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation markers in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials: The compound can be synthesized from 2-amino-5-chlorobenzonitrile through various reaction conditions.

- Reactions: Common methods include heating with formamide or using microwave-assisted synthesis to enhance yield and reduce reaction time .

| Methodology | Conditions | Yield |

|---|---|---|

| Heating with formamide | 180°C for 6 hours | 95% |

| Microwave-assisted synthesis | Specific parameters vary | High |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated a series of quinazoline derivatives, including this compound, against human cancer cell lines. The results indicated that certain modifications to the quinazoline structure significantly enhanced cytotoxicity against A549 cells, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound exhibited notable inhibition zones compared to standard antibiotics like ampicillin, highlighting its potential as a new antimicrobial agent .

Broader Implications and Future Directions

Given its promising biological activities, this compound represents a valuable scaffold for further exploration in drug development. Ongoing research aims to optimize its pharmacological properties through structural modifications and to evaluate its efficacy in clinical settings.

属性

IUPAC Name |

5-chloroquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGYORYWLHYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363167 |

Source

|

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-70-2 |

Source

|

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。